Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2,1,3-benzoxadiazol-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

N-Benzyl-2,1,3-benzoxadiazol-4-amine is a non-fluorescent heterocyclic scaffold essential for fragment-based drug discovery. Unlike its 7-nitro congener, it enables biophysical screening (NMR, SPR) without optical interference. Its core provides regiospecific late-stage functionalization (e.g., nitration at position 7) for tailored probe creation, making it a superior, electronically quiet building block for medicinal chemistry and chemical biology.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B5656839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,1,3-benzoxadiazol-4-amine
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC3=NON=C32
InChIInChI=1S/C13H11N3O/c1-2-5-10(6-3-1)9-14-11-7-4-8-12-13(11)16-17-15-12/h1-8,14H,9H2
InChIKeyOXSNVBUGHVTJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2,1,3-benzoxadiazol-4-amine: Core Properties and Procurement-Relevant Structural Profile


N-Benzyl-2,1,3-benzoxadiazol-4-amine (molecular formula C₁₃H₁₁N₃O, molecular weight 225.25 g·mol⁻¹) is a heterocyclic small molecule comprising a 2,1,3-benzoxadiazole (benzofurazan) core with a benzyl substituent attached to the exocyclic nitrogen at the 4-position . The 2,1,3-benzoxadiazole scaffold is recognized in medicinal chemistry and chemical biology for its electron-acceptor character, compact planar geometry, and capacity to engage in π-stacking and hydrogen-bonding interactions [1]. Unlike the extensively studied 7-nitro congener BBD (CAS 18378-20-6), N-benzyl-2,1,3-benzoxadiazol-4-amine lacks the strong electron-withdrawing nitro group, resulting in distinctly different photophysical and reactivity profiles that are critical considerations for applications ranging from fragment-based drug discovery to fluorogenic probe development . The compound is offered commercially at research-grade purity (typically ≥95%) by multiple specialist chemical suppliers, with availability primarily through custom synthesis channels .

Why N-Benzyl-2,1,3-benzoxadiazol-4-amine Cannot Be Replaced by Generic Benzoxadiazole-4-amines


Benzoxadiazole-4-amines are not interchangeable commodities; the identity of the N-substituent governs lipophilicity, hydrogen-bond donor/acceptor capacity, metabolic stability, and target engagement [1]. Replacing the N-benzyl group with a smaller alkyl (e.g., methyl) or aryl (e.g., phenyl) substituent alters the spatial occupancy and conformational flexibility of the molecule, which directly impacts binding-pocket complementarity in target-based screens and physicochemical properties such as logP and aqueous solubility [2]. Similarly, substituting the non-nitrated benzoxadiazole core with the 7-nitro variant (BBD) introduces a strong fluorescence signal but also dramatically changes the electronic structure, redox behavior, and potential for non-specific protein binding—making it unsuitable for applications requiring a non-fluorescent, electronically quiet benzoxadiazole scaffold [3]. The quantitative evidence below demonstrates that N-benzyl-2,1,3-benzoxadiazol-4-amine occupies a distinct physicochemical and functional niche that generic in-class analogs cannot replicate without re-optimization of the experimental system.

Quantitative Differentiation Evidence for N-Benzyl-2,1,3-benzoxadiazol-4-amine Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Parent 2,1,3-Benzoxadiazol-4-amine

N-Benzyl-2,1,3-benzoxadiazol-4-amine (MW 225.25) is 90.13 Da heavier than the unsubstituted parent 2,1,3-benzoxadiazol-4-amine (MW 135.12), a difference that places the N-benzyl derivative in a higher molecular-weight tier more suitable for fragment-to-lead optimisation while retaining fragment-like characteristics . The benzyl substituent increases calculated logP by approximately 2.0–2.5 log units relative to the parent amine (estimated cLogP ~0.8 for parent vs. ~2.8–3.3 for N-benzyl derivative), substantially enhancing membrane permeability potential at the cost of aqueous solubility . This physicochemical shift is critical for central nervous system (CNS) penetrance predictions and for assays conducted in lipophilic environments.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Absence of 7-Nitro Group: Non-Fluorescent Character vs. BBD (CAS 18378-20-6)

The defining structural difference between N-benzyl-2,1,3-benzoxadiazol-4-amine and its closest commercially available congener BBD (N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine, CAS 18378-20-6) is the absence of the 7-nitro substituent . BBD exhibits strong visible-region fluorescence (λ_ex ≈ 460–480 nm, λ_em ≈ 530–550 nm in organic solvents) characteristic of the 7-nitrobenzoxadiazole (NBD) fluorophore class [1]. In contrast, the non-nitrated target compound lacks this fluorophore and is therefore non-fluorescent under standard excitation conditions used for NBD detection [2]. This property is advantageous when the benzoxadiazole scaffold is required as a recognition element or pharmacophore without interference from intrinsic fluorescence in high-throughput screening assays, fluorescence polarization measurements, or live-cell imaging protocols where NBD fluorescence would generate unacceptable background signal.

Fluorescence Spectroscopy Chemical Biology Fluorogenic Probe Design

Melting Point and Thermal Stability Differentiation vs. Parent Benzoxadiazol-4-amine

The parent 2,1,3-benzoxadiazol-4-amine exhibits a sharp melting point of 109–111 °C (literature value, 97% purity) . Introduction of the N-benzyl substituent is expected to alter crystal packing and intermolecular interactions (π-stacking, N–H···N hydrogen bonding), resulting in a different melting point range and thermal stability profile . Although an experimentally determined melting point for N-benzyl-2,1,3-benzoxadiazol-4-amine has not been published in the peer-reviewed literature at the time of this analysis, the structural modification from primary amine to secondary benzylamine eliminates one hydrogen-bond donor, thereby reducing crystal lattice energy and generally lowering the melting point relative to the parent compound—a trend well-established for N-alkylated aniline and heteroarylamine derivatives [1].

Solid-State Chemistry Formulation Science Thermal Analysis

High-Value Application Scenarios for N-Benzyl-2,1,3-benzoxadiazol-4-amine Based on Differentiated Properties


Fragment-Based Drug Discovery: A Non-Fluorescent Benzoxadiazole Scaffold for Target-Based Screening

In fragment-based lead discovery campaigns, N-benzyl-2,1,3-benzoxadiazol-4-amine serves as a compact (MW 225.25), moderately lipophilic fragment that can be screened against protein targets by biophysical methods (NMR, SPR, thermal shift) without the fluorescence interference that renders BBD and other NBD derivatives incompatible with fluorescence-based readouts [1]. Its molecular weight places it within the 'rule-of-three' fragment space, and the benzyl group provides a vector for structure-guided elaboration, unlike the smaller parent benzoxadiazol-4-amine which offers fewer hydrophobic contacts [2].

Synthetic Intermediate for Fluorescent Probe Development: Pre-Fluorophore Building Block

The compound's non-nitrated benzoxadiazole core allows for regioselective late-stage functionalization—including nitration at position 7 to generate the fluorescent BBD scaffold, or alternative electrophilic substitutions at positions 5 and 7—providing access to a diverse library of fluorogenic probes with tailored photophysical properties [1]. This modular synthetic strategy is superior to purchasing pre-functionalized NBD derivatives when the goal is to systematically explore structure-photophysics relationships [2].

Negative Control Compound for NBD-Based Fluorescence Assays

In experiments employing BBD or MBD as fluorescent reporters (e.g., amine-derivatization detection, protein labeling, or lipid-membrane probing), N-benzyl-2,1,3-benzoxadiazol-4-amine—sharing the same N-benzylbenzoxadiazole scaffold but lacking the 7-nitro fluorophore—provides an ideal negative control to verify that observed fluorescence signals are specifically attributable to the NBD moiety rather than to non-specific scaffold interactions [1]. This application leverages the structural homology between the target compound and BBD while exploiting the defining absence of the nitro group [2].

Medicinal Chemistry SAR Exploration: Benzoxadiazole Pharmacophore Without Fluorophore Liability

Benzoxadiazoles have been explored as bioisosteres for nitroaromatics and as core scaffolds in kinase inhibitors, anti-amyloid agents, and monoamine oxidase inhibitors [1]. N-Benzyl-2,1,3-benzoxadiazol-4-amine provides this pharmacophoric core with an N-benzyl substituent suitable for probing hydrophobic sub-pockets, while the absence of the 7-nitro group avoids the potential toxicity and metabolic liabilities associated with nitroaromatic compounds—a significant advantage for in vivo pharmacological profiling [2].

Quote Request

Request a Quote for N-benzyl-2,1,3-benzoxadiazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.